3-Methanesulfonyl-5-nitrobenzoic acid

概要

説明

3-Methanesulfonyl-5-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO6S. It is characterized by the presence of a methanesulfonyl group and a nitro group attached to a benzoic acid core.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methanesulfonyl-5-nitrobenzoic acid typically involves the nitration of 3-methanesulfonylbenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

3-Methanesulfonylbenzoic acid+HNO3+H2SO4→3-Methanesulfonyl-5-nitrobenzoic acid+H2O

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or sulfonating agents.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: 3-Methanesulfonyl-5-aminobenzoic acid.

Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.

科学的研究の応用

Medicinal Chemistry

3-Methanesulfonyl-5-nitrobenzoic acid is recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Notably, it has been utilized in the production of antihypertensive drugs and other therapeutic agents. The compound's ability to participate in various chemical reactions makes it a valuable building block in drug development.

Case Study: Synthesis of Antihypertensive Agents

Research indicates that this compound can be used to synthesize telmisartan, a medication used to treat high blood pressure. The synthetic pathway often involves multiple steps where this compound acts as a crucial intermediate, facilitating the formation of the final active pharmaceutical ingredient (API) .

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent for various synthetic applications. Its sulfonyl group enhances its reactivity, making it suitable for coupling reactions and other transformations.

Applications in Peptide Synthesis

One significant application is its use as an organic buffer in peptide synthesis. The compound is known to improve yields in solid-phase peptide synthesis (SPPS), where it helps stabilize intermediates and facilitates the formation of peptide bonds .

Biochemical Applications

The compound's biochemical properties also make it useful in biological research. It has been employed as a substrate or inhibitor in studies involving enzyme kinetics and mechanisms.

Enzyme Inhibition Studies

Research has demonstrated that derivatives of this compound can act as selective inhibitors for various enzymes, including monoamine oxidases (MAOs). Such studies are crucial for developing therapeutic agents targeting neurodegenerative diseases .

Environmental Chemistry

The compound's properties also lend themselves to applications in environmental chemistry, particularly in the development of methods for detecting and quantifying pollutants.

Analytical Chemistry Techniques

This compound can be utilized in chromatographic techniques to separate complex mixtures, aiding in environmental monitoring and analysis .

Data Table: Summary of Applications

作用機序

The mechanism of action of 3-Methanesulfonyl-5-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the methanesulfonyl group can participate in covalent bonding with target molecules .

類似化合物との比較

3-Methanesulfonylbenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

5-Nitrobenzoic acid: Lacks the methanesulfonyl group, affecting its solubility and reactivity.

3,5-Dinitrobenzoic acid: Contains an additional nitro group, which can lead to different chemical and biological properties.

Uniqueness: 3-Methanesulfonyl-5-nitrobenzoic acid is unique due to the presence of both the methanesulfonyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .

生物活性

3-Methanesulfonyl-5-nitrobenzoic acid (MSNBA) is a derivative of nitrobenzoic acid known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antibacterial and anticancer therapies. This article provides a comprehensive overview of the biological activity of MSNBA, including its mechanisms of action, structure-activity relationships, and relevant case studies.

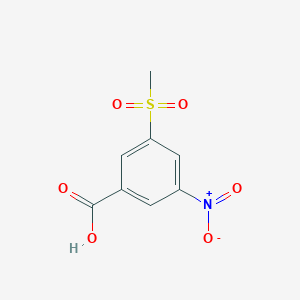

Chemical Structure

MSNBA is characterized by the following chemical structure:

- Chemical Formula : C8H9N O5S

- Molecular Weight : 227.23 g/mol

The compound features a nitro group (-NO2) and a methanesulfonyl group (-SO2CH3) attached to a benzoic acid backbone, which contributes to its unique reactivity and biological properties.

Antibacterial Activity

Research indicates that MSNBA exhibits significant antibacterial properties. Its activity has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that MSNBA is effective at low concentrations, indicating potent antibacterial activity.

Table 1: Antibacterial Activity of MSNBA

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 39 |

| Escherichia coli | 39 |

The mechanism behind its antibacterial action may involve the disruption of bacterial cell membranes or interference with essential metabolic pathways, although further studies are needed to elucidate the exact mechanisms.

Anticancer Activity

MSNBA has also been studied for its anticancer properties. In vitro assays have demonstrated that it can induce apoptosis in various cancer cell lines, including breast cancer and lung cancer cells. The compound's efficacy was compared to standard chemotherapeutics such as cisplatin.

Table 2: Anticancer Activity of MSNBA

| Cancer Cell Line | IC50 (µM) | % Cell Viability at 20 µM |

|---|---|---|

| A549 (Lung Cancer) | 8.82 | 24.30% |

| Caco-2 (Colon Cancer) | 20.00 | 27.30% |

The results indicate that MSNBA possesses a higher growth-suppressive activity compared to untreated controls, supporting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of MSNBA can be linked to its structural components. The presence of the nitro group is critical for its antibacterial and anticancer activities. Studies suggest that modifications to either the methanesulfonyl or nitro groups may enhance or diminish its efficacy.

Case Studies

- Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of several nitrobenzoic acid derivatives, including MSNBA. The results showed that compounds with similar substituents exhibited varying degrees of activity based on their structural configurations .

- Evaluation Against Cancer Cells : In another research effort, MSNBA was tested against multiple cancer cell lines using the MTT assay to measure cell viability post-treatment. The findings indicated that MSNBA significantly reduced cell viability in a dose-dependent manner, particularly in lung and colon cancer cells .

化学反応の分析

Acid-Base Reactions and Salt Formation

The carboxylic acid group (-COOH) undergoes typical neutralization reactions with bases to form water-soluble salts. For example:

The electron-withdrawing nitro and sulfonyl groups increase the acidity of the carboxylic acid (pKa ≈ 1.5–2.5) compared to unsubstituted benzoic acid (pKa = 4.2) .

Key Data:

| Property | Value | Source Analog |

|---|---|---|

| Aqueous solubility (salt) | High in alkaline solutions | 2-Methyl-5-nitrobenzoic acid |

| Neutralization enthalpy | Exothermic | General carboxylic acids |

Esterification and Amidation

The carboxylic acid participates in Fischer esterification with alcohols under acidic conditions. For example, refluxing with methanol and H₂SO₄ yields methyl esters:

Reaction efficiency depends on steric hindrance from substituents. The methanesulfonyl group may slow reaction kinetics compared to simpler nitrobenzoic acids (e.g., 3-nitrobenzoic acid requires 1 hour reflux for esterification) .

Comparative Esterification Data:

| Substrate | Reaction Time (h) | Yield (%) | Conditions |

|---|---|---|---|

| 3-Nitrobenzoic acid | 1 | 75–85 | H₂SO₄, CH₃OH, reflux |

| 3-Methyl-5-nitrobenzoic acid | 2.5 | 60–70 | H₂SO₄, CH₃OH, reflux |

Electrophilic Aromatic Substitution (EAS)

The nitro (-NO₂) and methanesulfonyl (-SO₂CH₃) groups are strong meta-directors, making the aromatic ring highly deactivated. EAS reactions (e.g., nitration, sulfonation) occur under harsh conditions and preferentially at the para position relative to existing substituents.

Example Reaction:

Predicted outcome: Additional nitro groups would form para to existing substituents if sterically feasible .

Reduction Reactions

The nitro group can be reduced to an amine (-NH₂) using catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (Fe/HCl). The sulfonyl group is typically inert under these conditions:

Resulting in 3-methanesulfonyl-5-aminobenzoic acid, a potential intermediate for pharmaceuticals .

Decarboxylation

Thermal or metal-catalyzed decarboxylation may occur under high temperatures (150–200°C) or via copper-mediated pathways:

The nitro group stabilizes the transition state, enhancing reaction rates compared to non-electron-withdrawing analogs .

Protodecarboxylation Conditions:

| Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|

| CuI/Et₃N in DMSO | 120 | 50–60 |

Nucleophilic Acyl Substitution

The carboxylic acid can be converted to acid chlorides (e.g., using SOCl₂ or PCl₅), enabling further derivatization:

Acid chlorides react with amines to form amides or with alcohols to form esters .

Environmental and Stability Considerations

特性

IUPAC Name |

3-methylsulfonyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO6S/c1-16(14,15)7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNYBVMFYCWKIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。